ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 4-amino-1,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4,9H2,1-3H3 |
InChI Key |
RMCKELHVOUYUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.